![molecular formula C10H8ClFN2O2S B13513257 1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-sulfonyl fluoride](/img/structure/B13513257.png)
1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-sulfonyl fluoride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a 4-chlorophenylmethyl group and a sulfonyl fluoride group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-sulfonyl fluoride typically involves the reaction of 1-[(4-chlorophenyl)methyl]-1H-pyrazole with sulfonyl fluoride reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl fluoride group. The reaction conditions often include moderate temperatures and inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the chlorophenylmethyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chlorophenyl group can be replaced with other aromatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide, sulfonate esters, and sulfonate thioesters.
Oxidation: Formation of oxidized derivatives of the pyrazole ring.
Reduction: Formation of reduced derivatives of the chlorophenylmethyl group.
Coupling Reactions: Formation of biaryl compounds.
Applications De Recherche Scientifique
1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonyl fluoride-sensitive enzymes.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active site of enzymes, leading to their inhibition. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(4-chlorophenyl)methyl]-1H-pyrazol-4-amine: Similar structure but lacks the sulfonyl fluoride group.
1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde: Contains a carbaldehyde group instead of a sulfonyl fluoride group.
®-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine: A piperazine derivative with a similar chlorophenylmethyl group.
Uniqueness
1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and potential for enzyme inhibition. This makes it a valuable compound for various research applications, particularly in the development of enzyme inhibitors and the study of biochemical pathways.
Propriétés
Formule moléculaire |
C10H8ClFN2O2S |
|---|---|
Poids moléculaire |
274.70 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)methyl]pyrazole-4-sulfonyl fluoride |
InChI |
InChI=1S/C10H8ClFN2O2S/c11-9-3-1-8(2-4-9)6-14-7-10(5-13-14)17(12,15)16/h1-5,7H,6H2 |
Clé InChI |
CTYTYYBEJYONEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2C=C(C=N2)S(=O)(=O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


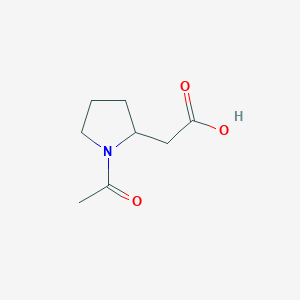
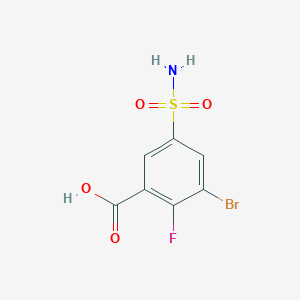
![tert-butylN-{1-[4-(bromomethyl)phenyl]propan-2-yl}carbamate](/img/structure/B13513185.png)
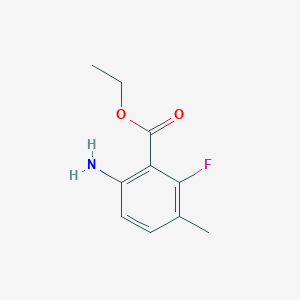

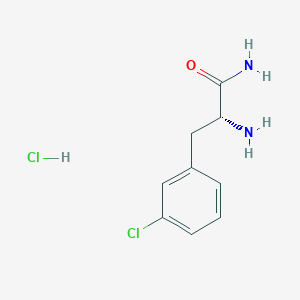
![Tert-butyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13513230.png)
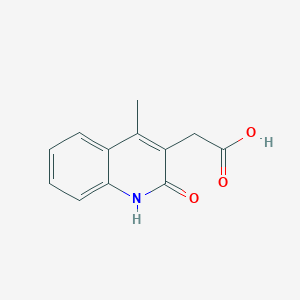
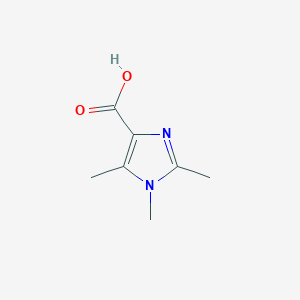


![6-Fluorospiro[3.3]heptane-2-sulfonyl chloride](/img/structure/B13513247.png)
![2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid](/img/structure/B13513254.png)

